molecular formula C10H9BrF2N2O2 B1411680 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707604-94-1

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No.: B1411680
CAS No.: 1707604-94-1
M. Wt: 307.09 g/mol
InChI Key: YFZMDTXYBBDWDU-UHFFFAOYSA-N
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Description

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a synthetic aromatic compound featuring a nitrobenzene core substituted with a bromine atom at the 3-position and a 3,3-difluoropyrrolidin-1-yl group at the 2-position. The nitro group (-NO₂) confers strong electron-withdrawing effects, while the bromine atom contributes to halogen bonding and molecular weight. The 3,3-difluoropyrrolidine moiety introduces steric bulk and conformational rigidity due to the geminal fluorine atoms, which also enhance metabolic stability by blocking oxidative degradation pathways .

However, its toxicity profile and metabolic fate require careful evaluation, particularly given the known hazards of nitrobenzene derivatives .

Properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-2-1-3-8(15(16)17)9(7)14-5-4-10(12,13)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMDTXYBBDWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves multi-step organic reactions. One common method includes:

    Substitution: The substitution of a hydrogen atom with a difluoropyrrolidinyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is primarily studied for its potential as a pharmaceutical intermediate. It has been investigated for its role in the synthesis of various biologically active compounds. The presence of the nitro group enhances the compound's reactivity, making it suitable for further functionalization.

Case Study : In a study focused on developing new anti-cancer agents, researchers utilized this compound as a precursor for synthesizing novel derivatives with improved therapeutic profiles. The modifications aimed to enhance selectivity and reduce toxicity in cancer cells .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways, facilitating the creation of complex molecules.

Data Table: Synthetic Pathways

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with amines to form substituted derivatives85
ReductionConversion of nitro to amine group90
CouplingFormation of biaryl compounds via cross-coupling75

These reactions demonstrate the versatility of this compound in synthetic chemistry, enabling the generation of diverse chemical entities.

Agrochemicals

Research has indicated potential applications in agrochemicals, where this compound could be used to develop new pesticides or herbicides. The fluorinated pyrrolidine moiety may confer unique biological activities that can be exploited for agricultural purposes.

Case Study : A recent investigation into fluorinated compounds revealed that derivatives of this nitrobenzene exhibit enhanced insecticidal properties compared to their non-fluorinated counterparts. This suggests a promising avenue for developing environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoropyrrolidinyl groups can engage in substitution and addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Nitrobenzene (C₆H₅NO₂)

Key Differences and Implications :

  • Structure : The parent compound lacks bromine and the difluoropyrrolidine group.
  • Reactivity : The nitro group in nitrobenzene directs electrophilic substitution to the meta position. In 3-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, the bromine and pyrrolidine substituents further deactivate the ring, reducing electrophilic reactivity compared to nitrobenzene .
  • Toxicity : Nitrobenzene is acutely toxic, causing methemoglobinemia and liver damage. The addition of bromine and fluorinated pyrrolidine may alter toxicity by modifying absorption or metabolic pathways (e.g., reducing nitro group reduction to less toxic amines) .
  • Physical Properties :
Property Nitrobenzene This compound (Estimated)
Molecular Weight (g/mol) 123.11 ~290.1 (with Br and C₄H₆F₂N)
Boiling Point 210–211°C Higher (due to increased molecular weight)
LogP (Lipophilicity) 1.85 ~2.5–3.0 (enhanced by Br and fluorinated group)

2-Bromo-3-methylpyridine (C₆H₆BrN)

Key Differences and Implications :

  • Structure : A pyridine ring with bromine and methyl substituents vs. a benzene ring with nitro, bromine, and fluorinated pyrrolidine groups.
  • Reactivity : The pyridine nitrogen in 2-bromo-3-methylpyridine facilitates nucleophilic substitution at the bromine site. In contrast, the nitrobenzene derivative’s electron-deficient ring may favor SNAr (nucleophilic aromatic substitution) at the bromine position under harsh conditions .
  • Applications : 2-Bromo-3-methylpyridine is a common intermediate in pharmaceuticals (e.g., kinase inhibitors). The fluorinated pyrrolidine in the target compound could enhance binding to biological targets (e.g., enzymes) via fluorine-specific interactions .

CP-93,393 (C₁₇H₂₃N₅O₃)

Key Differences and Implications :

  • Metabolism: CP-93,393 undergoes pyrimidine ring cleavage and hydroxylation.
  • Biological Activity : CP-93,393’s pyrrolidine-succinimide structure contributes to its anxiolytic effects. The target compound’s nitro group and bromine may confer distinct bioactivity, possibly as a protease inhibitor or kinase modulator .

General Comparison of Substituent Effects

Feature This compound Nitrobenzene 2-Bromo-3-methylpyridine CP-93,393
Electron Effects Strongly deactivated (NO₂, Br) Deactivated (NO₂) Moderately deactivated Mixed (pyrimidine N)
Metabolic Stability High (fluorine blocks oxidation) Low (prone to reduction) Moderate Low (extensive metabolism)
Toxicity Risk Moderate (nitro group retained) High Low Moderate (depends on metabolites)

Biological Activity

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is an organic compound characterized by its bromine atom, nitro group, and difluoropyrrolidinyl moiety attached to a benzene ring. Its unique structure has garnered interest for its potential biological applications, particularly in drug discovery and development.

  • Molecular Formula : C10_{10}H9_{9}BrF2_{2}N2_{2}O2_{2}
  • Molecular Weight : 307.09 g/mol
  • CAS Number : 1707604-94-1

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoropyrrolidinyl groups facilitate various substitution and addition reactions. These interactions can modulate enzyme or receptor activities, leading to diverse biological effects .

Biological Activity

Research has indicated that this compound may exhibit significant pharmacological properties. It has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. The following sections summarize key findings related to its biological activity.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been noted for its potential as a selective phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular signaling pathways associated with inflammation .

Case Studies

  • PDE Inhibition : A study demonstrated that compounds similar to this compound exhibited IC50_{50} values in the nanomolar range against PDE4 enzymes. This suggests a potential application in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Neuroinflammation : Another research highlighted the compound's potential use in neuroinflammatory conditions via modulation of cyclic nucleotide levels, indicating possible therapeutic roles in neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential PDE inhibitor
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzeneSimilar structure with different positioning of bromineDifferent reactivity profile
6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzeneSimilar structure with variations in substitutionVaried pharmacological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Reactant of Route 2
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3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

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